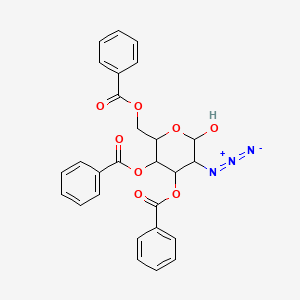
3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose: is a synthetic derivative of D-glucose. This compound is characterized by the presence of three benzoyl groups at positions 3, 4, and 6, and an azido group at position 2 of the glucopyranose ring. It is commonly used in organic synthesis and biochemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose typically involves the protection of hydroxyl groups followed by the introduction of the azido group. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Azido Group: The hydroxyl group at position 2 is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzoyl groups can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen/Palladium Catalyst: Used for reducing the azido group to an amine.
Benzoyl Chloride/Pyridine: Used for protecting hydroxyl groups.
Major Products Formed:
Amines: Formed from the reduction of the azido group.
Protected Intermediates: Various intermediates with protected hydroxyl groups are formed during synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Protecting Group Chemistry: The benzoyl groups serve as protecting groups in multi-step organic synthesis.
Biology:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation with alkyne-containing molecules, facilitating the study of biological processes.
Medicine:
Drug Development: Potential intermediate in the synthesis of glycosylated drugs and prodrugs.
Industry:
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose primarily involves its reactivity due to the azido and benzoyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in various biochemical and material science applications.
Comparación Con Compuestos Similares
3,4,6-Tri-O-benzyl-2-deoxy-2-azido-D-glucopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose: Contains acetyl groups and an acetamido group.
Uniqueness:
Benzoyl Groups: The presence of benzoyl groups provides unique protective properties and reactivity compared to benzyl or acetyl groups.
Azido Group: The azido group offers versatility in click chemistry applications, making it valuable for bioconjugation and material science.
This detailed overview highlights the significance of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose in various fields of research and industry
Propiedades
Fórmula molecular |
C27H23N3O8 |
|---|---|
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
(5-azido-3,4-dibenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H23N3O8/c28-30-29-21-23(38-26(33)19-14-8-3-9-15-19)22(37-25(32)18-12-6-2-7-13-18)20(36-27(21)34)16-35-24(31)17-10-4-1-5-11-17/h1-15,20-23,27,34H,16H2 |
Clave InChI |
HDHVPEOVGIVDFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


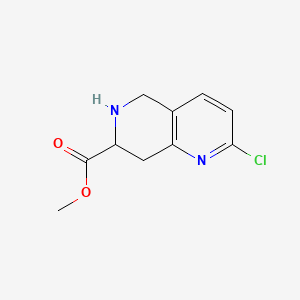
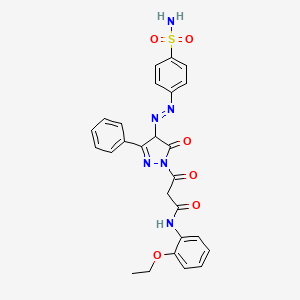
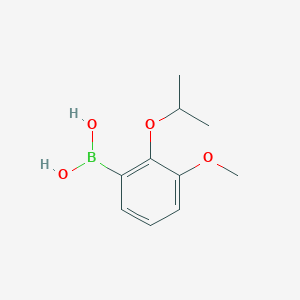
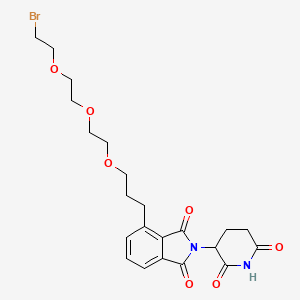
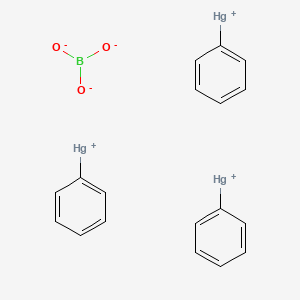

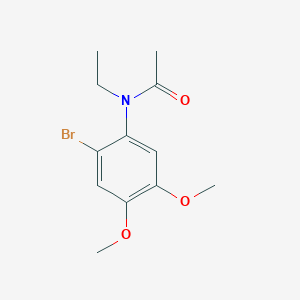


![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)
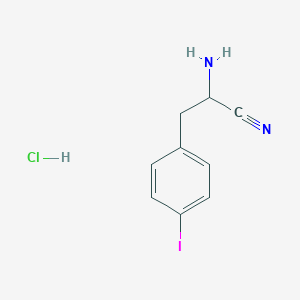
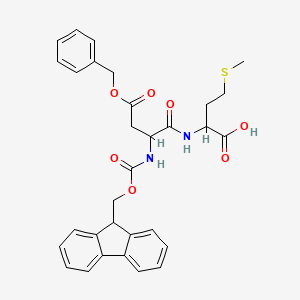
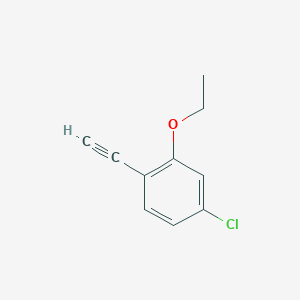
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
